molecular formula C19H14ClN3O3S B11279009 N-(3-chloro-4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11279009
M. Wt: 399.9 g/mol
InChI Key: HUHACZNWILXCFS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzothieno[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothieno[3,2-d]pyrimidine core.

    Introduction of the Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used to study cellular pathways and mechanisms, particularly those related to apoptosis and cell cycle regulation.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also modulate signaling pathways involved in cell growth and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the benzothieno[3,2-d]pyrimidine core. These structural features contribute to its unique biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H14ClN3O3S/c1-26-14-7-6-11(8-13(14)20)22-16(24)9-23-10-21-17-12-4-2-3-5-15(12)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)

InChI Key

HUHACZNWILXCFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl

Origin of Product

United States

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